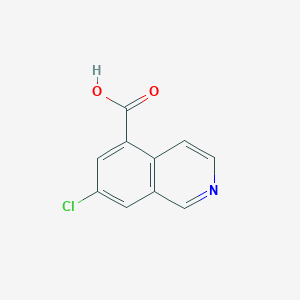

7-Chloroisoquinoline-5-carboxylic acid

Description

Significance of Isoquinoline (B145761) Core Structures in Medicinal Chemistry Research

The isoquinoline framework, a bicyclic aromatic system containing a nitrogen atom, is a privileged structure in medicinal chemistry. nih.govrsc.org Its presence is a cornerstone in a multitude of pharmaceuticals and biologically active compounds. nbinno.comnih.gov This scaffold's structural diversity and therapeutic importance make it an attractive template for drug discovery. nih.govrsc.org Isoquinoline derivatives have demonstrated a vast array of pharmacological activities, including applications in treating cancer, infections, and neurological disorders. nih.govnbinno.comnih.govresearchgate.net The planar nature of the isoquinoline ring system and the potential for substitution at various positions allow for the fine-tuning of biological activity and pharmacokinetic profiles, solidifying its role as an indispensable tool in the development of new medicines. nbinno.com

Role of Carboxylic Acid Functionalities in Biological and Synthetic Systems

The carboxylic acid functional group (-COOH) is fundamental to the chemistry of living organisms and synthetic applications. nih.govnumberanalytics.com In biological systems, this moiety is a key component of amino acids, fatty acids, and intermediates in metabolic pathways, such as the citric acid cycle. nih.govnumberanalytics.comgeeksforgeeks.org Its ability to participate in hydrogen bonding is crucial for the structure and function of proteins. numberanalytics.com At physiological pH, the carboxyl group is typically ionized to a carboxylate anion (R-COO⁻), which enhances water solubility. geeksforgeeks.orgwiley-vch.deresearchgate.net This property is often exploited in drug design to improve the pharmacokinetic properties of a molecule. wiley-vch.de

In synthetic chemistry, carboxylic acids are versatile intermediates. researchgate.netprinceton.edu They can be converted into a wide range of other functional groups and are used as directing groups in C-H activation strategies to build complex molecular architectures. researchgate.net The controlled removal of CO2 from carboxylic acids, known as decarboxylation, is a fundamental transformation in both biological processes and organic synthesis. princeton.edu

Overview of Halogen Substitution Effects in Heterocyclic Compounds

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into heterocyclic compounds can profoundly alter their physical, chemical, and biological properties. researchgate.net Halogens are electron-withdrawing groups that can influence the electron density distribution within a molecule through inductive effects. etamu.edulibretexts.org This can impact the reactivity of the heterocyclic ring and the acidity of other functional groups. numberanalytics.com

A key interaction involving halogens is the halogen bond, a noncovalent interaction between an electron-poor region on a halogen atom and an electron donor. acs.org The strength of this bond can be tuned by the nature of the halogen and the substituents on the heterocyclic ring. etamu.eduacs.org Chlorine, for instance, is a better halogen bond acceptor than fluorine. nih.gov The strategic placement of halogens can affect a molecule's conformation, lipophilicity, and metabolic stability, making halogenation a critical tool in medicinal chemistry for optimizing drug candidates. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClNO2 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

7-chloroisoquinoline-5-carboxylic acid |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-6-5-12-2-1-8(6)9(4-7)10(13)14/h1-5H,(H,13,14) |

InChI Key |

TWIOHDLKOWCCGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)Cl)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies

Investigation of Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives through well-established reaction mechanisms.

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide (CO₂). chemguide.co.uk This reaction can be induced by heating the carboxylic acid or its corresponding salt, often with a substance like soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). chemguide.co.uk For 7-Chloroisoquinoline-5-carboxylic acid, heating with soda lime would be expected to replace the carboxylic acid group with a hydrogen atom, yielding 7-chloroisoquinoline. chemguide.co.uk

While most simple carboxylic acids require high temperatures for decarboxylation, the reaction is significantly facilitated in molecules that can stabilize the intermediate formed upon CO₂ loss. libretexts.orgorganicchemistrytutor.com A classic example is the decarboxylation of β-keto acids, which proceeds through a cyclic, six-membered transition state upon mild heating. libretexts.orgorganicchemistrytutor.com This process involves a pericyclic reaction mechanism where three pairs of electrons shift, leading to the formation of an enol, which then tautomerizes to a more stable ketone. libretexts.org Although this compound is not a β-keto acid, this mechanism illustrates the importance of structural features in facilitating decarboxylation.

Table 1: General Conditions for Decarboxylation

| Method | Reagents | Conditions | Outcome |

| Soda Lime Decarboxylation | Soda Lime (NaOH/CaO) | High Temperature | Replacement of -COOH with -H |

| β-Keto Acid Decarboxylation | None (Substrate Feature) | Mild Heating (50-150°C) | Loss of CO₂ and formation of a ketone via an enol intermediate. organicchemistrytutor.com |

The conversion of the carboxylic acid group to amides and esters represents a fundamental set of transformations for this compound.

Ester Formation: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. libretexts.org This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification involves several key steps, all of which are reversible libretexts.orgmasterorganicchemistry.com:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated (often by the alcohol or water in the mixture) to yield the final ester product and regenerate the acid catalyst.

Isotope-labeling studies have confirmed that the C–OH bond of the carboxylic acid is broken during this reaction, not the CO–H bond. libretexts.org

Amide Formation: Direct reaction between a carboxylic acid and an amine is possible but often slow, as the acidic carboxylic acid and the basic amine tend to form a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, amide formation often requires heating to drive off water or the use of coupling agents. Modern synthetic methods increasingly rely on catalysts to facilitate direct amidation under milder conditions. Boron-derived catalysts, for example, have been shown to be effective for the direct formation of amides from carboxylic acids and amines. mdpi.com Other approaches utilize organocatalysts that activate the carboxylic acid, allowing it to react with the amine to form the amide bond. mdpi.com

Table 2: Mechanistic Steps of Fischer Esterification

| Step | Description | Key Intermediate |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. | Protonated Carboxylic Acid |

| 2 | Nucleophilic attack by the alcohol on the electrophilic carbonyl carbon. | Tetrahedral Intermediate |

| 3 | Proton transfer to a hydroxyl group. | Activated Tetrahedral Intermediate |

| 4 | Elimination of a water molecule. | Protonated Ester |

| 5 | Deprotonation to yield the final ester. | Ester |

Influence of Chlorine Substitution on Reactivity

The chlorine atom at the 7-position significantly influences the electronic properties and reactivity of the isoquinoline (B145761) ring system. Halogens on the homocyclic (benzene) portion of an isoquinoline ring behave similarly to those on a simple halobenzene. iust.ac.ir This is in stark contrast to halogens on the heterocyclic (pyridine) ring, such as at the 1- or 3-positions, which are highly susceptible to nucleophilic substitution. iust.ac.ir

The chlorine atom at C-7 is therefore relatively unreactive toward direct nucleophilic aromatic substitution under standard conditions. iust.ac.irthieme-connect.de Its primary influence is electronic; as a halogen, it exerts a strong electron-withdrawing inductive effect. This effect deactivates the benzene (B151609) ring towards electrophilic substitution and increases the acidity of the carboxylic acid at the 5-position by stabilizing the carboxylate anion. The presence of the chlorine atom can also direct metallation reactions, such as lithiation, to adjacent positions. iust.ac.ir

Catalytic Transformations

Catalytic methods can be employed to transform both the isoquinoline nucleus and the carboxylic acid functional group of this compound.

Transformations of the Isoquinoline Ring: One of the most important catalytic reactions for the isoquinoline core is hydrogenation. Selective reduction of either the pyridine (B92270) or the benzene ring can be achieved by choosing the appropriate catalyst and reaction conditions. iust.ac.ir For instance, catalytic hydrogenation using a palladium catalyst can reduce the pyridine ring to afford a tetrahydroisoquinoline derivative. pharmaguideline.com

Transformations of the Carboxylic Acid Moiety: The carboxylic acid group can be the target of various catalytic reactions. As mentioned previously, direct catalytic amidation using boron-based or other organocatalysts provides an efficient route to amides, avoiding the need for stoichiometric activating agents. mdpi.com Furthermore, the oxidation of primary alcohols to carboxylic acids is a well-known industrial process often employing catalysts, and related catalytic technologies can be applied to reactions involving the carboxylic acid group itself. nih.govnih.gov While less common, the carboxylic acid could potentially be reduced catalytically, though this typically requires harsh conditions or prior conversion to an ester or amide.

Table 3: Potential Catalytic Transformations

| Moiety | Reaction | Catalyst Type | Potential Product |

| Isoquinoline Ring | Catalytic Hydrogenation | Palladium (Pd), Platinum (Pt), Nickel (Ni) | 7-Chloro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid |

| Carboxylic Acid | Catalytic Amidation | Boron-based catalysts, Organocatalysts | 7-Chloro-N-alkyl/aryl-isoquinoline-5-carboxamide |

| Carboxylic Acid | Catalytic Esterification | Acid Catalysts (H₂SO₄, TsOH) | Alkyl 7-chloroisoquinoline-5-carboxylate |

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is used to identify the types and numbers of hydrogen and carbon atoms in the molecule.

¹H NMR: In ¹H NMR spectroscopy, the protons of 7-Chloroisoquinoline-5-carboxylic acid would exhibit distinct chemical shifts. The acidic proton of the carboxylic acid group is expected to appear significantly downfield, typically in the 10-13 ppm range, often as a broad singlet. libretexts.orglibretexts.org The aromatic protons on the isoquinoline (B145761) ring system would resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific splitting patterns and coupling constants would depend on the relative positions of the protons.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the range of 160-185 ppm. libretexts.orglibretexts.org The sp²-hybridized carbons of the isoquinoline ring would be observed in the aromatic region, typically between 120 and 150 ppm. The presence of the electron-withdrawing chlorine atom would influence the chemical shifts of the nearby carbon atoms.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Technique | Expected Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid Proton (-COOH) | ¹H NMR | 10.0 - 13.0 |

| Aromatic Protons (Ar-H) | ¹H NMR | 7.0 - 9.0 |

| Carbonyl Carbon (-COOH) | ¹³C NMR | 160 - 185 |

Two-dimensional NMR techniques are employed to establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule, helping to identify adjacent protons in the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹³C signals for all protonated carbons.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

FT-IR Spectroscopy: For this compound, the FT-IR spectrum is expected to show a very broad absorption band for the O-H stretch of the carboxylic acid dimer, typically in the 2500-3300 cm⁻¹ region. orgchemboulder.comlibretexts.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would be observed between 1680-1710 cm⁻¹ for an aromatic carboxylic acid. Additional characteristic peaks for C-C and C-N stretching within the aromatic isoquinoline ring and a C-Cl stretching vibration would also be present.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations often give rise to strong signals in the Raman spectrum.

Table 2: Characteristic Vibrational Spectroscopy Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | FT-IR |

| Carbonyl | C=O Stretch | 1680 - 1710 | FT-IR, FT-Raman |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | FT-IR, FT-Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated isoquinoline system of this compound is expected to absorb UV light. While simple carboxylic acids absorb around 210 nm, the extended conjugation in the isoquinoline ring will shift the absorption maximum (λmax) to longer wavelengths, likely in the 250-350 nm range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₆ClNO₂), the molecular weight is 207.62 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45).

Chromatographic Techniques (HPLC, UPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of the compound and for quantitative analysis.

HPLC/UPLC: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are used to separate the compound from any impurities. A reversed-phase column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a common setup for analyzing carboxylic acids. Purity is typically assessed by the peak area percentage.

LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC/UPLC with the detection specificity of mass spectrometry. This technique is invaluable for confirming the identity of the main peak and for identifying any co-eluting impurities by their mass-to-charge ratio.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful analytical technique for the detection and characterization of chemical species that possess one or more unpaired electrons. nih.govrsc.org Such species are termed paramagnetic and include free radicals, radical ions, and transition metal complexes with unpaired d- or f-electrons. The fundamental principle of EPR involves resonant absorption of microwave radiation by these unpaired electrons when they are placed in a strong magnetic field. This absorption provides detailed information about the electronic structure, bonding, and local environment of the paramagnetic center. rsc.org

For a molecule like this compound, which is a diamagnetic species in its ground state (i.e., it does not have any unpaired electrons), it is not inherently active or observable by EPR spectroscopy. An EPR spectrum can only be obtained if the molecule is converted into a paramagnetic form.

Hypothetical Research Applications

While no specific EPR studies on this compound are currently available in the scientific literature, the technique could be employed under specific, engineered conditions to probe its properties.

Formation of Radical Species: One potential approach to render this compound EPR-active is through the generation of its radical anion or cation. This could be achieved through methods such as electrochemical reduction/oxidation or through interaction with ionizing radiation. The resulting EPR spectrum would provide valuable information on the distribution of the unpaired electron's spin density across the isoquinoline ring system. This, in turn, would reveal insights into the molecular orbitals of the parent molecule.

Coordination with Paramagnetic Metal Ions: A more common application would involve studying the coordination of this compound with a paramagnetic metal ion. The carboxylic acid functional group and the nitrogen atom of the isoquinoline ring are potential binding sites for metal ions. By forming a complex with a paramagnetic metal such as copper(II), manganese(II), or gadolinium(III), the resulting compound would be EPR-active. Analysis of the EPR spectrum of such a complex could elucidate:

The coordination geometry around the metal center.

The nature of the bonding between the metal ion and the ligand (this compound).

The number of ligand molecules coordinated to the metal.

Illustrative EPR Data

In a hypothetical study where this compound acts as a ligand for a paramagnetic metal ion like Copper(II), the EPR spectrum would be characterized by specific parameters. The g-values and hyperfine coupling constants (A) are key parameters derived from an EPR spectrum. The g-value provides information about the electronic environment of the unpaired electron, while the hyperfine coupling constant measures the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N of the isoquinoline or the copper nucleus itself).

Below is an interactive table showing hypothetical EPR parameters for a theoretical complex of Copper(II) with this compound in a frozen solution.

| Parameter | Hypothetical Value | Information Provided |

| g∥ | 2.25 | Indicates the nature of the metal-ligand bond along the principal axis; a value > 2.04 is typical for Cu(II) in an axial environment and suggests significant covalent character. |

| g⊥ | 2.06 | Reflects the electronic environment perpendicular to the principal axis. |

| A∥(⁶³Cu) | 165 x 10⁻⁴ cm⁻¹ | The hyperfine coupling to the copper nucleus along the parallel direction; its magnitude is sensitive to the geometry and covalency of the coordination sphere. |

| A⊥(⁶³Cu) | 15 x 10⁻⁴ cm⁻¹ | The hyperfine coupling to the copper nucleus in the perpendicular direction. |

| A(¹⁴N) | 12 G | Superhyperfine coupling to the nitrogen atom of the isoquinoline ring, confirming its coordination to the copper center. |

Note: The data presented in this table is purely illustrative and intended to demonstrate the type of information that could be obtained from an EPR experiment. These values are not based on experimental results for this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a means to approximate the solutions to the Schrödinger equation for a given molecule. These calculations can determine a wide range of properties, including optimized molecular geometry, electronic energies, and the distribution of electrons.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Instead of dealing with the complex wave function, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 7-Chloroisoquinoline-5-carboxylic acid, DFT calculations would typically be employed to:

Determine the most stable three-dimensional conformation of the molecule.

Calculate thermodynamic properties such as enthalpy and Gibbs free energy.

Predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.

Investigate the electronic properties, such as the distribution of charge across the molecule.

A study on related quinolone carboxylic acid derivatives has demonstrated the use of DFT to model geometric, energetic, and electronic structure parameters. acs.org

Table 1: Illustrative DFT Calculation Parameters for a Hypothetical Study on this compound

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP | To approximate the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p) | To describe the molecular orbitals. |

| Solvation Model | PCM (Polarizable Continuum Model) | To simulate the effects of a solvent on the molecule. |

| Calculation Type | Geometry Optimization | To find the lowest energy structure. |

Note: This table is illustrative and does not represent published data for this specific compound.

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, which describes the antisymmetric nature of electrons. While computationally less intensive than some more advanced methods, HF does not fully account for electron correlation, which can affect the accuracy of the results.

In a theoretical study of this compound, the Hartree-Fock method could be used for:

Initial geometry optimizations before applying more sophisticated methods.

Providing a baseline for comparison with DFT and other correlated methods.

Calculating molecular orbitals and their energies.

General quantum chemistry tutorials often use Hartree-Fock as a starting point for more complex calculations.

Molecular Electrostatic Potential (MEP) Surface Characterization

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution.

An MEP analysis for this compound would reveal:

Negative potential regions (red/yellow): These areas are rich in electrons and are indicative of nucleophilic sites. For a carboxylic acid, these would be concentrated around the oxygen atoms.

Positive potential regions (blue): These areas are electron-deficient and represent electrophilic sites, such as the acidic proton of the carboxyl group.

Neutral regions (green): These areas have a relatively balanced electrostatic potential.

The MEP surface provides a comprehensive picture of how a molecule will be recognized by other chemical species, which is crucial in fields like drug design and materials science.

Atomic Charge Analysis

Atomic charge analysis is a fundamental computational method used to determine the distribution of electron density across a molecule. This distribution is critical as it governs the molecule's electrostatic potential, reactivity, and how it interacts with other molecules, including biological targets. For this compound, the atomic charges are heavily influenced by the presence of the electronegative chlorine atom and the carboxylic acid group.

The chlorine atom at the 7-position and the carboxylic acid group at the 5-position both act as electron-withdrawing groups, significantly impacting the electron distribution across the isoquinoline (B145761) ring system. Computational methods such as Natural Population Analysis (NPA) or Atoms in Molecules (AIM) can be employed to calculate the partial charges on each atom. mdpi.com These calculations typically show a negative partial charge on the nitrogen atom of the isoquinoline ring, the oxygen atoms of the carboxylate group, and the chlorine atom, making these sites potential hydrogen bond acceptors or coordinators to metal ions. Conversely, the hydrogen atom of the carboxylic acid is electropositive, making it a key hydrogen bond donor.

Studies on similar structures, like quinolone carboxylic acid derivatives, have shown that intramolecular hydrogen bonding can occur, which would further influence the charge distribution. mdpi.com The precise partial charges are crucial for understanding the molecule's pKa, solubility, and its ability to form intermolecular interactions, which are key determinants of its pharmacokinetic and pharmacodynamic profiles. nih.govresearchgate.net

Table 1: Predicted Atomic Charge Characteristics of this compound

| Atomic Site | Predicted Partial Charge | Potential Role in Interactions |

|---|---|---|

| Carboxyl Oxygen Atoms | Negative | Hydrogen Bond Acceptor |

| Carboxyl Hydrogen Atom | Positive | Hydrogen Bond Donor |

| Isoquinoline Nitrogen | Negative | Hydrogen Bond Acceptor, Coordination |

| Chlorine Atom | Negative | Halogen Bonding, Electrostatic Interactions |

Conformational Analysis

Conformational analysis of this compound focuses on the different spatial arrangements of its atoms, particularly the orientation of the carboxylic acid group relative to the rigid isoquinoline ring. The primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the isoquinoline ring.

The carboxylic acid group can exist in two main planar conformations: syn and anti. nih.gov In the syn conformation, the hydroxyl hydrogen is oriented towards the carbonyl oxygen, while in the anti conformation, it points away. It is widely accepted that the syn conformation is significantly more stable energetically, often by several kcal/mol, due to more favorable intramolecular interactions. nih.gov However, the anti conformation may still be relevant, especially within the constrained environment of a protein binding pocket where specific interactions could stabilize this less favorable state.

Computational studies, using quantum mechanics or molecular dynamics simulations, can map the potential energy surface for this rotation. These studies can determine the energy barrier for conversion between the syn and anti forms. The presence of the adjacent chlorine atom and the specific electronic environment of the isoquinoline ring may influence this rotational barrier and the relative stability of the conformers. Understanding the preferred conformation and the energy required to change it is vital for molecular docking and rational drug design, as the bioactive conformation that binds to a target may not be the lowest energy conformation in solution.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex.

In a hypothetical docking simulation, this compound would be placed into the active site of a target protein. The algorithm would then explore various conformations of the ligand and its placement within the site, scoring each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Key interactions for this molecule would likely include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (via the -OH) and acceptor (via both the -OH and C=O oxygens).

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

π-π Stacking: The aromatic isoquinoline ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Ionic Interactions: If the carboxylic acid is deprotonated to its carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) or arginine.

The results of docking studies are typically visualized as a binding pose and quantified with a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov This information is invaluable for predicting whether the compound is likely to be an inhibitor or activator of the target and for suggesting chemical modifications to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comyoutube.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov

To build a QSAR model for analogues of this compound, a dataset of similar compounds with experimentally measured biological activities (e.g., IC₅₀ values) would be required. For each compound, a set of numerical representations of its molecular features, known as descriptors, would be calculated. These can include:

Physicochemical properties: LogP (lipophilicity), molecular weight, molar refractivity.

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Topological descriptors: Indices that describe molecular branching and connectivity.

3D descriptors: Parameters related to the molecule's three-dimensional shape.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the activity. nih.govresearchgate.net For example, a simple QSAR equation might look like:

Activity = c1(LogP) + c2(Dipole Moment) + ... + constant

The resulting model's predictive power must be rigorously validated before it can be used to screen new compounds. jocpr.com

3D-QSAR Techniques (e.g., CoMFA)

3D-QSAR is an advanced form of QSAR that considers the three-dimensional properties of molecules. nih.gov Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique. It requires the structural alignment of all molecules in the dataset based on a common scaffold, which in this case would be the this compound core.

Once aligned, the molecules are placed in a 3D grid. At each grid point, the steric and electrostatic fields generated by each molecule are calculated. These field values are then used as descriptors in a statistical analysis (typically Partial Least Squares, PLS) to correlate them with biological activity. The results of a CoMFA study are often visualized as 3D contour maps:

Steric Maps: Indicate regions where bulky groups increase or decrease activity. For instance, a green contour map might show where adding a larger substituent is favorable, while a yellow map indicates where bulk is detrimental.

Electrostatic Maps: Show regions where positive or negative charge enhances activity. A blue contour map might highlight where a positive charge is preferred, while a red map indicates a preference for negative charge.

These maps provide a visually intuitive guide for medicinal chemists to design new derivatives of this compound with potentially higher potency.

Ligand-Based and Structure-Based Drug Design Principles

The computational study of this compound can fall under two broad categories of drug design: ligand-based and structure-based. nih.govresearchgate.net

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govjapsonline.com This approach relies solely on the properties of a set of molecules (ligands) that are known to bind to the target. QSAR and 3D-QSAR are classic examples of ligand-based methods. nih.gov Another LBDD technique is pharmacophore modeling, which identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. For this compound and its analogues, a pharmacophore model could be built to guide the search for new, structurally diverse compounds that fit the model and are likely to be active.

Structure-Based Drug Design (SBDD) is used when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov The primary tool of SBDD is molecular docking, as described in section 5.6. With the target structure in hand, one can rationally design ligands that fit precisely into the binding site and make optimal interactions. If a crystal structure of a protein in complex with this compound were available, it would provide an exact blueprint of the key interactions, enabling highly precise modifications to improve binding affinity and selectivity.

Both approaches are central to modern drug discovery, and a compound like this compound can serve as a valuable starting point or fragment in either strategy. japsonline.comnih.gov

Biological Activity and Mechanistic Investigations of Isoquinoline Carboxylic Acid Derivatives

Overview of Carboxylic Acid Roles in Biochemical Pathways

Carboxylic acids are pivotal in biological systems, participating in essential processes from energy metabolism to biosynthesis. nih.gov Their functional group, the carboxyl group (-COOH), is central to the structure of amino acids, the building blocks of proteins, and fatty acids, which are key for energy storage and cell membrane structure. nih.gov In metabolic pathways, low molecular weight organic acids are vital intermediates, notably within the tricarboxylic acid (TCA) cycle. nih.gov

While carboxylates themselves are relatively unreactive, biological systems have evolved ways to activate them for subsequent reactions. nih.gov This activation is crucial for thermodynamically unfavorable processes, such as the formation of thioesters, esters, and amides from a carboxylate. nih.govwipo.int The activation is typically accomplished by converting the carboxylate into a more reactive intermediate, a process often powered by the hydrolysis of adenosine (B11128) triphosphate (ATP). wipo.int

Two common activated forms are acyl phosphates and acyl-adenosine monophosphates (acyl-AMP). nih.govwipo.int These are mixed anhydride (B1165640) intermediates that are highly reactive toward nucleophilic acyl substitution. nih.govnih.gov The high reactivity of these intermediates is further enhanced in an enzyme's active site. For instance, the presence of a magnesium ion (Mg2+) can act as a Lewis acid, coordinating with the acyl carbonyl oxygen. This coordination draws electron density away from the carbonyl carbon, making it significantly more electrophilic and susceptible to attack by a nucleophile. nih.gov The phosphate (B84403) or AMP portion serves as an excellent leaving group, facilitating the completion of the substitution reaction. nih.gov This activation strategy is a cornerstone of many biochemical transformations, including protein synthesis and fatty acid metabolism. nih.gov

Antimicrobial Activities of Related Compounds

The isoquinoline (B145761) scaffold is a key feature in many compounds, both natural and synthetic, that exhibit significant antimicrobial properties. acs.orgmdpi.com Researchers have developed and screened libraries of isoquinoline-based compounds, identifying new classes with potent bactericidal activity, particularly against a range of Gram-positive bacteria. This includes activity against challenging multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).

For example, a class of alkynyl isoquinolines demonstrated strong bactericidal effects and was able to reduce the load of MRSA within macrophages, a feat that vancomycin (B549263) could not achieve. Preliminary mechanistic studies on these compounds suggest they interfere with the biosynthesis of the bacterial cell wall and nucleic acids. Other studies on functionalized 1,2,3,4-tetrahydroisoquinolines (THIQs) have also revealed broad-range bactericidal activity. mdpi.com Specifically, derivatives containing halogens, such as certain chlorinated and fluorinated esters and carbamates, showed remarkable bactericidal and, in some cases, antifungal effects. mdpi.com The antifungal activity of some isoquinoline derivatives has been noted against species like Candida albicans and Cryptococcus neoformans.

The wide variety of biological activities demonstrated by isoquinoline alkaloids has spurred the development of novel antimicrobial agents based on this chemical structure. mdpi.com

| Compound/Derivative Class | Target Organisms | Noted Activity |

| Alkynyl Isoquinolines | Gram-positive bacteria (including MRSA, VRSA) | Strong bactericidal activity, reduces intracellular MRSA. |

| Halogenated THIQ Derivatives | Bacteria and Fungi | Remarkable bactericidal and antifungal activity. mdpi.com |

| (+)-Actinodaphnine | Gram-positive bacteria, some Gram-negative bacteria | Strong inhibitory activity against B. cereus, Micrococcus sp., and S. aureus. |

| Anhydroushinsunine | Gram-positive bacteria, Fungi | Antibacterial and potent antifungal activity. |

Anticancer and Antiproliferative Potentials of Isoquinoline/Quinoline (B57606) Derivatives

The isoquinoline and quinoline scaffolds are prominent in a multitude of compounds investigated for their anticancer properties. These alkaloids and their synthetic derivatives can induce cell death in various cancer cell lines through mechanisms that include cell cycle arrest, apoptosis, and autophagy. Their therapeutic potential is often linked to their ability to bind to DNA or proteins, inhibit critical enzymes, or modulate cellular signaling pathways.

Derivatives of quinoline-4-carboxylic acid, for instance, have been synthesized and shown to possess better antioxidant and potentially cytotoxic activity compared to their precursors. Similarly, isoquinolinequinone N-oxides have been developed as potent anticancer agents, demonstrating efficacy against multidrug-resistant (MDR) cancer cells by causing significant accumulation of reactive oxygen species (ROS) and inhibiting drug efflux pumps.

One of the primary mechanisms by which planar aromatic molecules, such as certain isoquinoline and quinoline derivatives, exert their cytotoxic effects is through DNA intercalation. This process involves the insertion of the flat part of the molecule between the base pairs of the DNA double helix. This insertion disrupts the normal helical structure, unwinds the DNA, and can interfere with fundamental processes like DNA replication and transcription, ultimately leading to cell death.

The binding of these compounds to DNA is a complex interaction. For example, the antitumor drug doxorubicin, which has an intercalating ring structure, not only inserts into the DNA but also forms hydrogen bonds and ionic interactions with the DNA backbone, further stabilizing the complex and distorting the helix. The ability of a compound to intercalate is influenced by factors such as its structure, concentration, and the ionic strength of the environment. Studies have shown that the superhelical state of DNA within chromatin is a major barrier to intercalation, meaning intercalators are often excluded from DNA tightly wrapped around nucleosomes. Relaxation of this supercoiling can increase the binding of intercalating agents.

Topoisomerases are essential enzymes that manage the topology of DNA by catalyzing the breaking and rejoining of DNA strands. This action is critical for relieving the torsional stress that occurs during replication and transcription. By targeting these enzymes, certain drugs can introduce lethal DNA strand breaks, making topoisomerases a key target in cancer chemotherapy. Topoisomerase inhibitors are broadly classified into two types: those that target topoisomerase I (Top1), which creates single-strand breaks, and those that target topoisomerase II (Top2), which creates double-strand breaks.

Many of these inhibitors act as "poisons," stabilizing the transient covalent complex formed between the topoisomerase enzyme and the DNA strand. This prevents the re-ligation of the cleaved DNA, leading to an accumulation of DNA breaks that trigger apoptosis and cell death. Several isoquinoline and quinoline derivatives have been identified as potent topoisomerase inhibitors. For example, indenoisoquinoline derivatives have been developed as Top1 inhibitors. These compounds not only inhibit the enzyme but can also suppress angiogenesis by affecting cellular signaling pathways.

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, including proliferation, survival, and differentiation. Their dysregulation is a common feature of cancer, making them attractive targets for therapeutic intervention. Isoquinoline and quinoline derivatives have been investigated as inhibitors of several key kinases.

Pim-1 Kinase: The Pim-1 kinase, a serine/threonine kinase, is overexpressed in many cancers and plays a role in cell cycle progression and apoptosis. Quinoline-based structures have been identified as potent inhibitors of Pim-1. acs.org Pyridine-quinoline hybrids, for example, have been designed as ATP-competitive inhibitors that bind to the hinge region of the kinase, inducing apoptosis in cancer cell lines.

PAK1 Kinase: The p21-activated kinase 1 (PAK1) is involved in numerous oncogenic signaling pathways related to cell motility, proliferation, and survival. A thieno[4,5-c]quinoline-2-carboxamide derivative was identified as a potent inhibitor of PAK1, demonstrating that this class of compounds can target the kinase and reduce the proliferation of cancer cells, such as those in pancreatic cancer. Additionally, a prenylated quinolinecarboxylic acid derivative was found to inhibit the related PAK2 kinase, highlighting the potential for this scaffold in developing kinase inhibitors with immunosuppressing effects. acs.org

WEE1 Inhibition: The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, which prevents cells with damaged DNA from entering mitosis. Inhibiting WEE1 can force cancer cells, which often have a defective G1 checkpoint, into a premature and lethal mitotic event known as mitotic catastrophe. WEE1 inhibitors have shown significant antitumor activity, and their use in combination with DNA-damaging agents or immunotherapy is a promising preclinical strategy. The development of selective WEE1 inhibitors is an active area of cancer research.

Regulation of Cellular Signaling Pathways (e.g., RhoA)

While direct studies on the effect of 7-Chloroisoquinoline-5-carboxylic acid on the RhoA signaling pathway are not extensively documented in the available research, the broader class of carboxylic acid derivatives has been investigated for its role in modulating this critical cellular pathway. The Rho family of GTPases, including RhoA, are pivotal regulators of cellular processes that can promote tumor growth and metastasis, making RhoA a viable target for cancer therapy. researchgate.net

Research into other carboxylic acid derivatives has provided insights into potential mechanisms. For instance, a study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, developed based on a known covalent inhibitor of RhoA, demonstrated that these compounds could significantly inhibit the proliferation, migration, and invasion of cancer cells. researchgate.net The inhibitory activity was confirmed to proceed via the RhoA/ROCK pathway, as evidenced by the suppression of myosin light chain phosphorylation and the formation of stress fibers. researchgate.net This suggests that the carboxylic acid moiety can be a key feature in compounds designed to target the RhoA signaling cascade. Although this does not directly implicate isoquinoline derivatives, it provides a rationale for investigating their potential in this area.

Effects on Cell Proliferation and Differentiation

Isoquinoline and its derivatives have demonstrated significant effects on the proliferation of various cancer cell lines. nih.gov These compounds often exert their influence through cytotoxic and apoptotic mechanisms. nih.gov

Studies on isoquinoline alkaloids have shown promising cytotoxic effects against human cancer cell lines, including aggressive forms like melanoma and squamous cell carcinoma, with some extracts exhibiting higher potency than standard chemotherapeutic agents. nih.gov The mechanism of action often involves the induction of apoptosis and genotoxicity. nih.gov For example, certain aristolochic acids, which are nitrophenanthrene carboxylic acids, are known to be cytotoxic. nih.gov

Quinoline-related carboxylic acid derivatives have also been evaluated for their antiproliferative properties. nih.gov In a study of various quinoline derivatives, several compounds, including quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid, displayed remarkable growth inhibition capacities against the MCF7 mammary cancer cell line. nih.gov The structural component of a carboxylic acid in proximity to the nitrogen atom in the quinoline ring is speculated to be a potential molecular mechanism for this activity. nih.gov Furthermore, structural optimization of 4-aryl-substituted isoquinoline derivatives has been explored to enhance antiproliferative activities against neuroendocrine prostate cancer cells. nih.gov

Interactive Table: Antiproliferative Activity of Selected Carboxylic Acid Derivatives

| Compound/Extract | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Isoquinoline Alkaloids | Melanoma, Squamous Cell Carcinoma | Promising cytotoxic effects, some with higher potency than standard chemotherapeutics. | nih.gov |

| Quinoline-2-carboxylic acid | HELA, MCF7 | Significant cytotoxicity and growth inhibition. | nih.gov |

| Quinoline-3-carboxylic acid | MCF7 | Remarkable growth inhibition capacity. | nih.gov |

| Quinoline-4-carboxylic acid | MCF7 | Remarkable growth inhibition capacity. | nih.gov |

| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | MCF7 | Remarkable growth inhibition capacity. | nih.gov |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | MDA-MB-231 | Significantly inhibited proliferation, migration, and invasion; promoted apoptosis. | researchgate.net |

| Indazole-3-carboxylic acid coordination compounds | HT29, Hep-G2, B16-F10 | Compound 2 showed 1.5-2 times more effectiveness than the ligand in HepG2 and B16-F10 cells. | nih.gov |

While the direct impact on cell differentiation by this compound is not detailed, the KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database includes entries for cellular processes like Th17 cell differentiation, indicating the broader biological context in which such compounds might be studied. genome.jp

Activity Against Drug-Resistant Cancer Cells

The challenge of drug resistance in cancer therapy has led to the exploration of novel compounds and combination therapies. nih.gov While specific studies on this compound against drug-resistant cancer cells are limited, research on related heterocyclic compounds provides some insights. For instance, 2-thioxo-4-thiazolidinones (rhodanines), another class of heterocyclic compounds, are being investigated as potential agents against multi-drug resistant microorganisms, a concept that can be extended to cancer. researchgate.net

The search for new anticancer agents often involves screening against a broad panel of cancer cell lines, which can reveal activity against diverse and potentially resistant phenotypes. For example, a study on 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester identified significant antimitotic activity in the NCI60-cell line assay, which screens compounds against 60 different human tumor cell lines. researchgate.net This broad-spectrum activity suggests potential efficacy against a range of cancer types, which may include those with resistance mechanisms.

Furthermore, the strategy of combining a novel agent with an established chemotherapeutic like cisplatin (B142131) is being explored to overcome resistance. nih.gov A study on a 5-aminopyrazole derivative demonstrated synergistic cytotoxicity with cisplatin against human cervical cancer cells, highlighting the potential of new heterocyclic compounds to enhance the efficacy of existing treatments and combat resistance. nih.gov

Inhibition of Viral Replication (e.g., NS5A Replication Complex, HCV NS3 Protease)

Derivatives of isoquinoline have emerged as potent inhibitors of Hepatitis C Virus (HCV) replication, targeting key viral proteins such as the NS5A replication complex and the NS3 protease.

The discovery of daclatasvir (B1663022), a pioneering inhibitor of the HCV NS5A replication complex, originated from a phenotypic screening lead. google.com NS5A is a phosphoprotein crucial for the assembly and function of the viral replication complex. google.com The development of daclatasvir involved significant optimization, leading to palindromic molecules that complement the dimeric nature of the NS5A protein. google.com Further structure-activity relationship (SAR) studies led to the development of an isoquinoline derivative that showed potent and balanced antiviral activity against multiple HCV genotypes. google.com

In addition to NS5A, the HCV NS3/4A protease is another critical target for antiviral therapy as it is essential for viral replication. nih.govnih.gov The discovery of a pan-genotypic HCV NS3/4A protease inhibitor, BMS-986144, highlights the importance of the isoquinoline heterocycle in the design of these inhibitors. nih.gov The specific substitution pattern on the P2* isoquinoline heterocycle was found to be crucial for achieving the desired potency and pharmacokinetic profile. nih.gov The development of such inhibitors is critical due to the emergence of drug-resistant mutant strains of HCV. nih.gov

Glycolate (B3277807) Oxidase Inhibition in Derivatives of Related Isoquinolines

Glycolate oxidase (GO) is a key enzyme in the metabolic pathway that leads to the production of oxalate (B1200264), a major component of kidney stones. google.com The inhibition of GO is a therapeutic strategy for conditions like primary hyperoxaluria, which is characterized by the overproduction of oxalate. nih.govnih.gov

Several small-molecule inhibitors of GO have been developed, with many designed to mimic the natural substrate, glycolate. nih.gov Patents describe various compounds as GO inhibitors, including those based on heterocyclic scaffolds such as quinoline and isoquinoline. google.comgoogle.com The design of these inhibitors often focuses on key interactions within the enzyme's active site, such as interactions with catalytic residues and conserved arginine residues. google.com

Fragment-based screening has also been employed to identify novel starting points for human glycolate oxidase inhibitors. nih.gov This approach has successfully identified fragments that bind to both the active site and an allosteric pocket of the enzyme, offering new avenues for developing potent and selective inhibitors. nih.gov One such inhibitor, Glycolate oxidase-IN-1, is a salicylic (B10762653) acid derivative with an IC50 of 38.2 μM that has been shown to reduce oxalate production in hepatocytes. medchemexpress.com While this is not an isoquinoline, it underscores the therapeutic potential of acidic compounds in GO inhibition. The inclusion of isoquinoline in the patent literature for GO inhibitors suggests its viability as a scaffold for designing such therapeutic agents. google.com

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For isoquinoline derivatives, these studies have been instrumental in enhancing their biological activities.

In the context of antifungal activity, SAR studies on isoquinoline derivatives have shown that substitutions at the C-3 and C-4 positions of the isoquinoline ring system can significantly impact efficacy. nih.gov For instance, derivatives with a 4-methoxy phenyl substitution at these positions exhibited notable antifungal activity. nih.gov

For anticancer applications, SAR studies have been conducted on substituted isoquinolin-1-ones. nih.gov These studies aim to identify the substitutions that yield the most potent anticancer activity against various human cancer cell lines. nih.gov For example, structural optimizations at the 4-position and the 6- and 7-positions of the isoquinoline core have been performed to improve antiproliferative activity against neuroendocrine prostate cancer cells. nih.gov It was found that introducing a chlorine atom near a hydroxyl group on a phenyl substituent at the 4-position could potentially reduce glucuronidation metabolism, thereby enhancing bioavailability and efficacy. nih.gov

Identification of Key Pharmacophores

The identification of key pharmacophores is a direct outcome of SAR studies and is essential for rational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a compound's biological activity.

For isoquinoline derivatives, several key pharmacophores have been identified. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) unit is recognized as a constrained analog of phenylalanine and serves as a core structural element in numerous peptide-based drugs and other biologically active compounds. rsc.org This highlights the importance of the carboxylic acid group integrated into the tetrahydroisoquinoline scaffold.

In the synthesis of α-aryl carboxylic acid derivatives, the condensation of this moiety with a β-aryl ethyl amine to form an amide, followed by a Bischler-Napieralski reaction, leads to the formation of the dihydroisoquinoline core, which is a precursor to many biologically active isoquinoline alkaloids. nih.gov This synthetic pathway underscores the importance of the carboxylic acid and the isoquinoline nitrogen in forming the final active structures. The broader category of carboxylic acid derivatives encompasses a range of functional groups, including esters and amides, which are fundamental to the structure of many biomolecules and synthetic drugs. libretexts.orglibretexts.org

Impact of Halogen and Carboxylic Acid Substitution on Bioactivity

The introduction of a halogen atom, specifically chlorine, at the 7-position of the isoquinoline ring, in combination with a carboxylic acid group, has been a key strategy in modulating the biological activity of this class of compounds. The electron-withdrawing nature of the chlorine atom can enhance the reactivity of the compound. Similarly, the carboxylic acid group can participate in various chemical reactions, such as esterification and decarboxylation, which can influence its interactions with biological targets.

Research into related quinoline structures further elucidates the importance of these substitutions. For instance, in a series of 7-chloroquinoline (B30040) derivatives, the presence of the 7-chloro group was a common feature in compounds exhibiting antimicrobial, antimalarial, and anticancer activities. researchgate.net The specific positioning of substituents on the quinoline and isoquinoline core is critical, as substitutions at the C-7 position have been shown to affect bioactivity. rsc.org

The interplay between the halogen and carboxylic acid functionalities is crucial. In co-crystals of halogenated pyridine (B92270) amides with carboxylic acids, the structural influence of the halogen atom (Cl, Br, I) was observed to increase with its size, with iodine forming halogen bonds that could compete with or complement the hydrogen bonding of the carboxylic acid. nih.gov This highlights the nuanced role that both the halogen and carboxylic acid groups play in directing intermolecular interactions, which are fundamental to biological activity.

Furthermore, studies on various carboxylic acids have demonstrated that their bioactivity, including antioxidant and cytotoxic effects, is related to their molecular structure. mdpi.com The presence and position of functional groups on an aromatic ring system, analogous to the isoquinoline core, can significantly alter these properties. mdpi.com In the context of this compound, the combined electronic effects and bonding potential of both the chlorine atom and the carboxylic acid group are therefore expected to be primary determinants of its biological profile.

Optimization of Inhibitory Potency and Selectivity

The optimization of isoquinoline and quinoline-based compounds, including those with halogen and carboxylic acid substitutions, is a focal point of medicinal chemistry research to enhance their inhibitory potency and selectivity against various biological targets. Structure-activity relationship (SAR) studies are instrumental in this process, guiding the modification of lead compounds to achieve improved therapeutic profiles. elsevierpure.comnuph.edu.ua

For quinoline carboxylic acid analogues, SAR-based optimization has led to the discovery of highly potent inhibitors of enzymes like human dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for viral replication. elsevierpure.com These studies often involve modifying substituents on the core ring structure to improve binding affinity and cellular activity. elsevierpure.comnih.gov For instance, the replacement of a proline warhead with a cyclopentane (B165970) carboxylic acid significantly boosted the potency of NaV1.7 inhibitors. nih.gov

In the development of inhibitors for the SIRT5 lysine (B10760008) deacylase enzyme, carboxylic acid isosteres and their prodrugs were investigated to enhance cellular activity. epfl.ch Masking a tetrazole moiety, an isostere of a carboxylic acid, resulted in a potent and cytoselective inhibitor for SIRT5-dependent cancer cell lines. epfl.ch This approach of modifying the carboxylic acid group or its bioisosteres demonstrates a key strategy for optimizing potency and cell permeability.

The selectivity of these compounds is also a critical aspect of optimization. For example, in the optimization of oxaprozin (B1677843) for selective inverse Nurr1 agonism, modifications to the carboxylic acid side chain were found to improve both potency and selectivity. chemrxiv.org Shortening the chain length disrupted agonism at the RXR receptor, thereby enhancing selectivity for Nurr1. chemrxiv.org This highlights that even subtle changes to the carboxylic acid moiety can have a profound impact on the selectivity of the compound.

The following table summarizes the inhibitory activities of selected isoquinoline and quinoline derivatives, illustrating the outcomes of optimization efforts.

| Compound/Derivative | Target | Activity (IC50/EC50) | Reference |

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | Human Dihydroorotate Dehydrogenase (DHODH) | IC50: 1 nM | elsevierpure.com |

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | VSV Replication | EC50: 2 nM | elsevierpure.com |

| 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44) | WSN-Influenza Replication | EC50: 41 nM | elsevierpure.com |

| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus Serotype 2 (DENV2) | IC50: 0.49 µM | nih.gov |

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus Serotype 2 (DENV2) | IC50: 3.03 µM | nih.gov |

Cytotoxicity Profiling (in vitro cell lines)

The cytotoxic potential of isoquinoline and quinoline derivatives, including those with chloro and carboxylic acid functionalities, has been evaluated against various cancer cell lines. These studies are crucial for identifying potential anticancer agents and understanding their mechanisms of action.

Derivatives of 7-chloroquinoline have demonstrated significant cytotoxic effects. For example, certain synthesized 7-chloroquinoline derivatives exhibited high activity against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines. researchgate.net Specifically, compounds with a thiosemicarbazide (B42300) moiety attached to the 7-chloroquinoline ring showed pronounced antitumor effects on HCT-116 cells. researchgate.net

In a study of novel 7-chloro-(4-thioalkylquinoline) derivatives, a series of 78 synthetic compounds were tested for cytotoxicity against eight human cancer cell lines and four non-tumor cell lines. mdpi.com The results indicated that the antiproliferative activity was dependent on the specific chemical modifications to the quinoline scaffold. mdpi.com

Furthermore, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, BAPPN, was found to induce cytotoxicity in hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. nih.gov The IC50 values for BAPPN were 3.3 µg/mL against HepG2, 23 µg/mL against HCT-116, 3.1 µg/mL against MCF-7, and 9.96 µg/mL against A549 cells. nih.gov

The table below presents the cytotoxic activities of selected quinoline derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Hepatocellular Carcinoma) | 3.3 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 (Colon Carcinoma) | 23 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (Breast Carcinoma) | 3.1 µg/mL | nih.gov |

| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 (Lung Carcinoma) | 9.96 µg/mL | nih.gov |

| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | A549 (Human Lung Adenocarcinoma) | CC50: 19.39 µM | nih.gov |

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | A549 (Human Lung Adenocarcinoma) | CC50: 16.06 µM | nih.gov |

Derivatives and Structural Modifications

Synthesis of Ester and Amide Derivatives

The carboxylic acid functional group is a versatile handle for creating ester and amide derivatives. These reactions typically proceed by activating the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: The most common method for converting 7-Chloroisoquinoline-5-carboxylic acid to its ester derivatives is the Fischer esterification. This reaction involves heating the carboxylic acid with an excess of a chosen alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.comlibretexts.org Alternative methods include reacting the carboxylic acid with alkyl halides under basic conditions or using milder methods like the formation of mixed carboxylic-carbonic anhydrides. acs.org

Amidation: The synthesis of amide derivatives from this compound requires the activation of the carboxylic acid, as it does not react directly with less nucleophilic amines. hepatochem.com This is typically achieved using coupling reagents. A carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is often used, frequently in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and prevent racemization if chiral amines are used. hepatochem.compeptide.comnih.gov More advanced phosphonium (B103445) (e.g., PyBOP) or aminium (e.g., HATU) based reagents can also be employed for efficient amide bond formation, especially with challenging or electron-deficient amines. hepatochem.compeptide.comgoogle.com

| Derivative Type | Method | Reagents | Description |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Direct reaction of the carboxylic acid with an excess of alcohol under acidic conditions. It is a reversible equilibrium-controlled reaction. masterorganicchemistry.commasterorganicchemistry.com |

| Amide | Carbodiimide Coupling | Amine (R'-NH₂), Coupling Agent (e.g., EDC, DCC), Additive (e.g., HOBt) | The carboxylic acid is activated by the coupling agent to form a reactive intermediate, which then reacts with the amine to form the amide bond. hepatochem.comnih.gov |

| Amide | Phosphonium/Aminium Salt Coupling | Amine (R'-NH₂), Coupling Agent (e.g., PyBOP, HATU), Base (e.g., DIPEA) | Highly efficient reagents that facilitate amide bond formation, often used in peptide synthesis and for coupling unreactive substrates. peptide.comnih.gov |

Introduction of Diverse Chemical Moieties onto the Isoquinoline (B145761) Core

Beyond derivatization of the carboxylic acid, the isoquinoline ring system itself can be functionalized to introduce a wide array of chemical groups. This allows for the systematic modification of the molecule's steric and electronic properties.

One powerful strategy for such modifications is directed ortho-metalation (DoM). nih.gov In this approach, a directing group on the ring facilitates the removal of a proton from an adjacent position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). nih.govresearchgate.net The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles to install new substituents. While the carboxylic acid at C-5 can act as a directing group, it is acidic and would be deprotonated first. Therefore, it is often protected as an ester or amide before attempting DoM on the ring.

Nucleophilic substitution reactions are also possible, particularly at the C-1 position of the isoquinoline ring, which is activated by the ring nitrogen. iust.ac.ir This position can react with organometallic reagents or other nucleophiles, sometimes requiring oxidative conditions to restore aromaticity after the initial addition. iust.ac.ir

| Electrophile | Introduced Moiety | Example Reagent |

|---|---|---|

| Alkyl Halides | Alkyl Group (-R) | Iodomethane (CH₃I) |

| Aldehydes/Ketones | Hydroxyalkyl Group (-CR(OH)R') | Benzaldehyde (C₆H₅CHO) |

| Isocyanates | Amide Group (-C(O)NHR) | Phenyl isocyanate (PhNCO) |

| Disulfides | Thioether Group (-SR) | Diphenyl disulfide ((PhS)₂) |

| Halogen Sources | Halogen (e.g., -Br, -I) | Hexachloroethane (C₂Cl₆), Iodine (I₂) nih.gov |

Chiral Separation and Enantiomeric Purity

When this compound is derivatized with chiral molecules or when a chiral center is created during synthesis, the resulting product can be a mixture of enantiomers. The separation of these enantiomers and the determination of enantiomeric purity are critical steps in the development of chiral compounds.

The most prevalent technique for separating enantiomers is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP). scielo.brregistech.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for resolving a wide range of chiral compounds, including those with carboxylic acid groups. researchgate.net The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral phase, which have different interaction energies, leading to different retention times. scielo.br

Once separated, or as an alternative method, the enantiomeric purity (or enantiomeric excess, ee) can be determined by several methods. nih.gov Chiral HPLC provides a direct measure by comparing the peak areas of the two enantiomers. scielo.br Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral lanthanide shift reagents can also be used. acs.orglibretexts.org These agents interact differently with each enantiomer in solution, inducing non-equivalent chemical shifts for their respective nuclei, which allows for quantification. libretexts.org

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to physical separation of enantiomers. chiralpedia.com | Preparative separation and analytical determination of enantiomeric ratio. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric solvates results in distinct NMR signals for each enantiomer. libretexts.org | Determination of enantiomeric purity without physical separation. |

| NMR with Chiral Derivatizing Agents | Covalent reaction with a pure chiral agent to form stable diastereomers with distinct NMR spectra. chiralpedia.com | Determination of enantiomeric purity; requires chemical modification. |

Design of Hybrid Compounds

In medicinal chemistry, molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule. frontiersin.org This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold is well-suited for this approach, as the carboxylic acid group provides a convenient point for covalent linkage to other bioactive molecules. rsc.orgnih.gov

The design of such hybrids involves identifying a second molecule of interest and linking it to the isoquinoline core. The most straightforward approach is to form an amide or ester bond using the C-5 carboxylic acid. google.com For example, a therapeutically relevant amine-containing molecule can be coupled to this compound using standard amidation chemistry to generate a hybrid compound where the two units are joined by an amide linker. This strategy has been applied to quinoline (B57606) and isoquinoline scaffolds to create novel compounds for various research purposes. afjbs.comekb.eg

| Pharmacophore A | Linker Type | Pharmacophore B (Example) | Resulting Hybrid Structure Concept |

|---|---|---|---|

| 7-Chloroisoquinoline | Amide | Bioactive Amine (e.g., Piperazine derivative) | 7-Chloro-isoquinoline-5-C(O)NH-PharmacophoreB |

| 7-Chloroisoquinoline | Ester | Bioactive Alcohol (e.g., Steroid derivative) | 7-Chloro-isoquinoline-5-C(O)O-PharmacophoreB |

| Amine-modified Isoquinoline | Amide | Bioactive Carboxylic Acid (e.g., NSAID) | PharmacophoreB-C(O)NH-Isoquinoline-Cl |

Q & A

Q. What are the primary synthetic routes for 7-Chloroisoquinoline-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via the Pomeranz-Fritsch reaction (cyclization of aromatic aldehydes and aminoacetals under acidic conditions) or phthalimide rearrangement under strong alkaline conditions . Key factors include:

- Catalyst use : Metal catalysts improve efficiency in industrial settings.

- Temperature/pH : Acidic conditions for Pomeranz-Fritsch vs. alkaline for phthalimide.

- Solvent systems : Water-based methods reduce environmental impact.

| Method | Catalyst | Temperature | Yield Range | Key Reference |

|---|---|---|---|---|

| Pomeranz-Fritsch Reaction | None | 80–100°C | 60–75% | |

| Phthalimide Rearrangement | NaOH | 120–150°C | 50–65% |

Optimization Tip : Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm substitution patterns (e.g., chlorine at position 7, carboxylic acid at position 5) .

- Mass Spectrometry : Validate molecular weight (207.61 g/mol) and fragmentation patterns .

- HPLC : Assess purity (>95% recommended for biological assays).

- X-ray Crystallography (if available): Resolve stereochemical ambiguities.

Data Cross-Validation : Compare results with PubChem entries (e.g., InChI Key: HIXONRGTPXMCCP-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data between synthesized batches?

Methodological Answer: Contradictions may arise from impurities or isomer formation. Follow these steps:

- Replicate Synthesis : Ensure consistent reaction conditions (temperature, solvent purity).

- Advanced Chromatography : Use preparative HPLC to isolate isomers or impurities.

- 2D NMR : Assign signals unambiguously (e.g., COSY for coupling patterns, HSQC for carbon-proton correlations).

- Reference Standards : Compare with commercially available analogs (e.g., 7-Chloroisoquinoline-3-carboxylic acid) .

Example Workflow :

Q. What safety protocols are critical for handling this compound in high-concentration experiments?

Methodological Answer: Adhere to the following guidelines:

- Respiratory Protection : Use P95 respirators or OV/AG/P99 filters in high-exposure scenarios .

- Skin Protection : Wear nitrile gloves inspected for integrity; avoid direct contact with >10 mM solutions .

- Waste Management : Neutralize acidic residues before disposal to prevent drainage contamination .

Emergency Protocol :

Q. How can the solubility of this compound be optimized for in vitro biological assays?

Methodological Answer: The compound’s solubility is pH-dependent due to its carboxylic acid group:

- Aqueous Buffers : Adjust to pH >7 (e.g., phosphate buffer, pH 7.4) for enhanced solubility.

- Co-Solvents : Use DMSO (≤1% v/v) to dissolve stock solutions without denaturing proteins.

- Derivatization : Synthesize ester prodrugs (e.g., methyl esters) for lipid membrane penetration .

Table: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | pH Compatibility |

|---|---|---|

| Water | 0.5 (pH 7.4) | 6–8 |

| DMSO | 25.0 | Neutral |

| Ethanol | 5.0 | Acidic/Neutral |

Q. What strategies mitigate instability of this compound under varying storage conditions?

Methodological Answer: Stability is influenced by light, humidity, and temperature:

- Short-Term Storage : Keep at –20°C in amber vials with desiccants (e.g., silica gel).

- Long-Term Storage : Lyophilize and store under argon at –80°C .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to predict shelf life.

Critical Note : No hazardous decomposition products have been reported, but monitor for discoloration or precipitate formation .

Contradiction Analysis & Research Design

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer: Contradictions may arise from assay conditions or cell-line variability.

- Standardize Assays : Use CLSI guidelines for antimicrobial testing; adhere to NCI-60 protocols for cancer cell lines.

- Dose-Response Curves : Compare IC values across studies (e.g., 10–50 μM range for anticancer activity) .

- Mechanistic Studies : Probe molecular targets (e.g., kinase inhibition assays) to clarify mode of action.

Example : If one study reports activity against E. coli (MIC = 25 μg/mL) but another shows no effect, verify bacterial strain differences (e.g., ATCC vs. clinical isolates) .

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

Methodological Answer: Follow journal guidelines for detailed methodology: